molecular formula C8H18FN B3344031 8-Fluorooctylamine CAS No. 593-16-8

8-Fluorooctylamine

Cat. No.: B3344031
CAS No.: 593-16-8
M. Wt: 147.23 g/mol
InChI Key: NPLDZILAMGNJQI-UHFFFAOYSA-N
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Description

8-Fluorooctylamine is an organic compound with the chemical formula C8H18FN. It is a fluorinated amine, where a fluorine atom is attached to the eighth carbon of an octyl chain. This compound is known for its reactivity and is used in the synthesis of various pharmaceuticals, pesticides, and research chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorooctylamine typically involves the fluorination of octylamine. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from octanol. The steps include:

  • Conversion of octanol to octylamine.
  • Selective fluorination of octylamine using a fluorinating agent.
  • Purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-Fluorooctylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form fluorinated hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Fluorinated aldehydes or carboxylic acids.

    Reduction: Fluorinated hydrocarbons.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

8-Fluorooctylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of fluorinated biomolecules and their interactions.

    Medicine: It is a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluorooctylamine involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    8-Chlorooctylamine: Similar structure but with a chlorine atom instead of fluorine.

    8-Bromooctylamine: Similar structure but with a bromine atom instead of fluorine.

    8-Iodooctylamine: Similar structure but with an iodine atom instead of fluorine.

Comparison: 8-Fluorooctylamine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and bond strength. This makes it more reactive and often more stable compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s ability to interact with biological molecules, making it a valuable tool in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

8-fluorooctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLDZILAMGNJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208024
Record name Octylamine, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-16-8
Record name Octylamine, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octylamine, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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